molecular formula C17H14N2OS4 B14137338 1,3-Bis[(1,3-benzothiazol-2-yl)sulfanyl]propan-2-ol CAS No. 89313-69-9

1,3-Bis[(1,3-benzothiazol-2-yl)sulfanyl]propan-2-ol

Cat. No.: B14137338
CAS No.: 89313-69-9
M. Wt: 390.6 g/mol
InChI Key: POWJHRSLZQMAPH-UHFFFAOYSA-N
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Description

1,3-Bis[(1,3-benzothiazol-2-yl)sulfanyl]propan-2-ol is a chemical compound with the molecular formula C17H14N2OS4. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[(1,3-benzothiazol-2-yl)sulfanyl]propan-2-ol typically involves the reaction of 2-mercaptobenzothiazole with epichlorohydrin. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-mercaptobenzothiazole attacks the epoxide ring of epichlorohydrin, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[(1,3-benzothiazol-2-yl)sulfanyl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

1,3-Bis[(1,3-benzothiazol-2-yl)sulfanyl]propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Bis[(1,3-benzothiazol-2-yl)sulfanyl]propan-2-ol is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(benzothiazol-2-yl)urea: Another benzothiazole derivative with similar biological activities.

    2-Mercaptobenzothiazole: A precursor in the synthesis of 1,3-Bis[(1,3-benzothiazol-2-yl)sulfanyl]propan-2-ol.

    Benzothiazole: The parent compound of the benzothiazole derivatives.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual benzothiazole moieties linked by a propanol backbone make it a versatile compound for various applications in research and industry .

Properties

CAS No.

89313-69-9

Molecular Formula

C17H14N2OS4

Molecular Weight

390.6 g/mol

IUPAC Name

1,3-bis(1,3-benzothiazol-2-ylsulfanyl)propan-2-ol

InChI

InChI=1S/C17H14N2OS4/c20-11(9-21-16-18-12-5-1-3-7-14(12)23-16)10-22-17-19-13-6-2-4-8-15(13)24-17/h1-8,11,20H,9-10H2

InChI Key

POWJHRSLZQMAPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(CSC3=NC4=CC=CC=C4S3)O

Origin of Product

United States

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